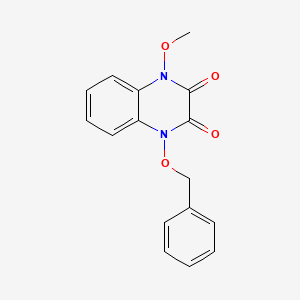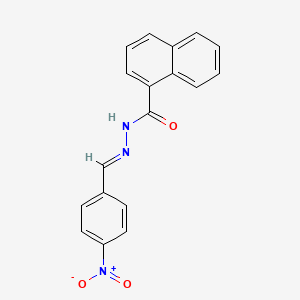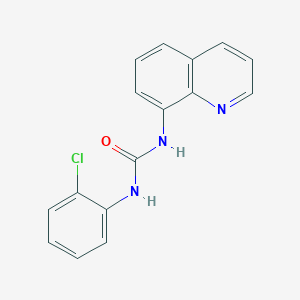![molecular formula C13H10N2O2 B5556135 N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)
N-[4-(cyanomethyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-2-furamide is a compound that could be investigated for various chemical and pharmacological properties. However, direct studies on this exact compound are not available in the public domain. Instead, research on similar furamide derivatives and their synthesis, molecular structure analysis, and chemical properties can offer insights into potential methodologies and applications for synthesizing and studying N-[4-(cyanomethyl)phenyl]-2-furamide.
Synthesis Analysis
The synthesis of similar furamide compounds involves several key steps, including condensation, cyclization, and functional group transformations. For example, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide shows the complexity and precision required in these chemical reactions (Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure of furamide derivatives can be extensively analyzed using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, structural determination of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) provides valuable insights into the molecular conformation and stabilization mechanisms through intramolecular hydrogen bonding (Yıldırım et al., 2018).
Chemical Reactions and Properties
Furamide derivatives participate in various chemical reactions, including cyclization, condensation, and nucleophilic substitutions. These reactions are crucial for modifying the chemical structure to achieve desired properties or functionalities. For example, the palladium-catalyzed cyclization to synthesize furoquinolinones illustrates the reactivity of furamide derivatives under specific conditions (Lindahl et al., 2006).
Wissenschaftliche Forschungsanwendungen
PET Imaging and Neuroinflammation
PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) with compounds similar to N-[4-(cyanomethyl)phenyl]-2-furamide demonstrates its potential in noninvasively imaging reactive microglia and disease-associated microglia contributing to neuroinflammation. This application is vital in understanding and treating neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases, by enabling the measurement of drug target engagement and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies (Horti et al., 2019).
Therapeutic Applications in Alzheimer’s Disease
The synthesis and molecular docking study of some new 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, closely related to N-[4-(cyanomethyl)phenyl]-2-furamide, indicate potential therapeutic entrants for Alzheimer’s disease. These compounds have shown significant enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s disease, pointing towards their therapeutic effect in treating this condition (Hussain et al., 2016).
Material Science and Corrosion Inhibition
The exploration of acrylamide derivatives, including structures akin to N-[4-(cyanomethyl)phenyl]-2-furamide, for their impact as corrosion inhibitors on copper in nitric acid solutions showcases another dimension of its applications. These compounds have demonstrated efficacy as corrosion inhibitors, indicating their potential utility in protecting metals and alloys in various industrial processes (Abu-Rayyan et al., 2022).
Antibacterial and Antiurease Activities
Further, some furan-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. This research highlights the pharmaceutical and medicinal chemistry applications of furamide derivatives, demonstrating their effectiveness against various biological targets (Sokmen et al., 2014).
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-7-10-3-5-11(6-4-10)15-13(16)12-2-1-9-17-12/h1-6,9H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRZEIPFEWLBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)



![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)




![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)
![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)